2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
Description
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3) is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol . Structurally, it features a pentanedioic acid (glutaric acid) backbone substituted with a 4-amino-1-oxoisoindolin-2-yl group. This compound is utilized in life sciences research, particularly in the study of pharmaceutical impurities and small-molecule modulators . It is stored under controlled conditions (2–8°C, protected from light and moisture) due to its sensitivity .
Properties
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZIZCDDQITQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295357-66-3 | |
| Record name | 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The compound can undergo hydrolysis to yield different hydrolyzed products.
Scientific Research Applications
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products, particularly those related to lenalidomide[][1].
Industry: The compound is employed in the production of various fine chemicals and as a reagent in industrial processes[][1].
Comparison with Similar Compounds
Lenalidomide-Related Impurities
Structural Similarities: The compound shares structural motifs with lenalidomide impurities, such as the isoindolinone core and pentanedioic acid chain. For example:
- 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (C₁₃H₁₅N₃O₄, MW: 277.28) differs by an additional oxo group on the pentanedioic acid chain .
- Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate (C₁₅H₁₈N₂O₅, MW: 306.31) replaces the carboxylic acid groups with methyl esters .
Functional Differences: These impurities are critical in quality control for lenalidomide, an immunomodulatory drug used in cancer therapy.
Carglumic Acid (N-Carbamoyl-L-glutamic Acid)
Structural Comparison: Carglumic acid (C₆H₁₀N₂O₅, MW: 190.16) features a pentanedioic acid backbone but substitutes the isoindolinone group with a carbamoyl-amino moiety .
| Parameter | 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid | Carglumic Acid |
|---|---|---|
| Core Structure | Isoindolinone + pentanedioic acid | Carbamoyl-glutamic acid |
| Molecular Weight | 278.26 g/mol | 190.16 g/mol |
| Application | Research impurity standard | Treatment of hyperammonemia |
Functional Role : Carglumic acid is a therapeutic agent for metabolic disorders, highlighting how structural modifications dictate pharmacological activity .
Methotrexate-Related Compounds
Structural Features: Methotrexate impurities, such as 2-{4-[(2,4-diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid (C₁₉H₂₀N₈O₅, MW: 440.41), incorporate a pteridinyl ring instead of isoindolinone .
Functional Contrast: These compounds are intermediates or degradation products of methotrexate, a folate antagonist used in cancer and autoimmune diseases. The pteridinyl moiety enables folate pathway inhibition, unlike the target compound’s isoindolinone-based structure .
Folate Derivatives (Tetrahydrofolate Analogs)
Structural Overlap : Folates like 5-methyltetrahydrofolate (C₂₀H₂₅N₇O₆, MW: 459.46) share a glutamic acid backbone but integrate a pteridine ring and methyl/formyl substituents .
Functional Divergence : Folates are essential for one-carbon metabolism, whereas the target compound lacks the redox-active pteridine system, limiting its role in biochemical pathways .
DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic Acid)
Structural Comparison : DUPA (C₁₁H₁₅N₂O₈, MW: 303.24) contains a urea linkage and dual carboxylic acid groups, enabling high-affinity binding to prostate-specific membrane antigen (PSMA) .
| Parameter | This compound | DUPA |
|---|---|---|
| Key Functional Group | Isoindolinone + amino | Urea + dicarboxylic acids |
| Target | N/A (Research chemical) | PSMA in cancer imaging/therapy |
Application Context : DUPA is used in PSMA-targeted radioligands, illustrating how structural features dictate molecular targeting .
Research and Industrial Relevance
- Pharmaceutical Development : The compound’s structural analogs, like DUPA and methotrexate derivatives, underscore the importance of functional group engineering for target specificity .
- Quality Control : Its role in impurity profiling highlights its necessity in ensuring drug safety and regulatory compliance .
Biological Activity
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, also known as Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate, is a compound that has garnered attention due to its structural relationship with Lenalidomide, a drug used primarily in the treatment of multiple myeloma and other cancers. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.31 g/mol. The compound features an isoindoline structure that is significant for its biological activity.
Preliminary studies suggest that this compound exhibits anti-cancer properties potentially through various mechanisms, including:
- Inhibition of Tumor Necrosis Factor (TNF) : It has been shown that compounds related to this structure can reduce TNF levels, which is implicated in inflammatory responses and cancer progression .
- Modulation of IKZF Proteins : The compound may influence the levels of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are crucial in regulating immune responses and have been linked to cancer .
- Cell Cycle Arrest and Apoptosis : Similar isoindoline derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-cancer effects | Inhibition of TNF production | |
| Immune modulation | Regulation of IKZF proteins | |
| Induction of apoptosis | Cell cycle disruption |
Case Studies
Research has indicated the potential role of this compound as an impurity in Lenalidomide, contributing to its overall efficacy against multiple myeloma. A study highlighted that the presence of this compound could enhance the anti-cancer effects observed with Lenalidomide treatment, suggesting a synergistic relationship .
In another investigation, the compound was tested for its ability to modulate immune responses in vitro. Results indicated that it could significantly reduce TNF levels in treated macrophages, further supporting its role as a therapeutic agent in inflammatory diseases .
Research Findings
Recent findings have expanded on the implications of this compound:
- Anti-Cancer Mechanisms : Studies reveal that structurally similar compounds exhibit notable anti-cancer activity through various pathways, including apoptosis induction and cell cycle arrest.
- Inflammatory Response Modulation : The compound's ability to lower TNF levels suggests it could be beneficial in treating conditions associated with excessive inflammation.
- Potential for Drug Development : Given its structural similarities to known therapeutic agents like Lenalidomide, further research could lead to the development of new drugs targeting similar pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
